Cas no 914802-11-2 (4-[(benzyloxy)methyl]-6-chloropyrimidine)
4-[(benzyloxy)methyl]-6-chloropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-((Benzyloxy)methyl)-6-chloropyrimidine
- 4-benzyloxymethyl-6-chloro-pyrimidine
- 4-chloro-6-(phenylmethoxymethyl)pyrimidine
- Pyrimidine, 4-chloro-6-[(phenylmethoxy)methyl]-
- QC-5639
- 4-(benzyloxymethyl)-6-chloropyrimidine
- 4-[(BENZYLOXY)METHYL]-6-CHLOROPYRIMIDINE
- 4-chloro-6-[(phenylMethoxy)Methyl]-PyriMidine,
- NUKBJRZXHSFACD-UHFFFAOYSA-N
- OR70223
- FCH2822102
- AX8094534
- ST24042757
- 4-Chloro-6-[(phenylmethoxy)methyl]pyrimidine (ACI)
- CS-0054562
- Pyrimidine,4-chloro-6-[(phenylmethoxy)methyl]-
- MFCD09038781
- F1967-3823
- 914802-11-2
- J-515090
- AS-11277
- 4-(Benzyloxymethyl)-6-chloro-pyrimidine
- SCHEMBL1041180
- DTXSID10697768
- AKOS015995094
- 4-chloro-6-[(phenylMethoxy)Methyl]-PyriMidine
- SB60761
- 4-[(benzyloxy)methyl]-6-chloropyrimidine
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- MDL: MFCD09038781
- Inchi: 1S/C12H11ClN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2
- InChI Key: NUKBJRZXHSFACD-UHFFFAOYSA-N
- SMILES: ClC1C=C(COCC2C=CC=CC=2)N=CN=1
Computed Properties
- Exact Mass: 234.05600
- Monoisotopic Mass: 234.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35
- XLogP3: 2.3
Experimental Properties
- Density: 1.250
- Refractive Index: 1.5648
- PSA: 35.01000
- LogP: 2.84680
4-[(benzyloxy)methyl]-6-chloropyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at -20°C
4-[(benzyloxy)methyl]-6-chloropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-[(benzyloxy)methyl]-6-chloropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG093-100mg |
4-[(benzyloxy)methyl]-6-chloropyrimidine |
914802-11-2 | 95+% | 100mg |
982CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG093-1g |
4-[(benzyloxy)methyl]-6-chloropyrimidine |
914802-11-2 | 95+% | 1g |
5551.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG093-250mg |
4-[(benzyloxy)methyl]-6-chloropyrimidine |
914802-11-2 | 95+% | 250mg |
2558CNY | 2021-05-07 | |
| Alichem | A089000253-250mg |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95% | 250mg |
$196.90 | 2023-08-31 | |
| Alichem | A089000253-1g |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95% | 1g |
$443.52 | 2023-08-31 | |
| Alichem | A089000253-5g |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95% | 5g |
$1317.12 | 2023-08-31 | |
| Chemenu | CM166881-5g |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95% | 5g |
$539 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41215-250mg |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95% | 250mg |
¥1463.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41215-100mg |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95% | 100mg |
¥732.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41215-1g |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95% | 1g |
¥4043.0 | 2023-09-05 |
4-[(benzyloxy)methyl]-6-chloropyrimidine Suppliers
4-[(benzyloxy)methyl]-6-chloropyrimidine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-[(benzyloxy)methyl]-6-chloropyrimidine
Introduction to 4-[(benzyloxy)methyl]-6-chloropyrimidine (CAS No. 914802-11-2)
4-[(benzyloxy)methyl]-6-chloropyrimidine (CAS No. 914802-11-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 4-[(benzyloxy)methyl]-6-chloropyrimidine.
Chemical Structure and Properties
4-[(benzyloxy)methyl]-6-chloropyrimidine is a substituted pyrimidine derivative with a benzyl ether group and a chlorine atom at specific positions. The molecular formula of this compound is C13H12ClN2O, and its molecular weight is approximately 253.70 g/mol. The presence of the benzyl ether group imparts unique solubility properties, making it more soluble in polar organic solvents compared to its unsubstituted counterparts. The chlorine atom at the 6-position adds further chemical reactivity and biological activity to the molecule.
The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation. Its physical properties, such as melting point and boiling point, are well-documented in the literature, making it a reliable starting material for various synthetic transformations.
Synthesis Methods
The synthesis of 4-[(benzyloxy)methyl]-6-chloropyrimidine has been extensively studied and optimized over the years. One of the most common approaches involves the reaction of 6-chloropyrimidin-4(3H)-one with benzyl bromide in the presence of a base such as potassium carbonate. This reaction typically proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity.
An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions have been employed to introduce the benzyl ether group onto the pyrimidine scaffold. This method offers enhanced regioselectivity and functional group tolerance, making it suitable for large-scale production.
Biological Activities and Applications
4-[(benzyloxy)methyl]-6-chloropyrimidine has demonstrated promising biological activities that make it a valuable lead compound for drug discovery. Recent studies have shown that this compound exhibits potent antiviral activity against a range of viral pathogens, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes.
In addition to its antiviral properties, 4-[(benzyloxy)methyl]-6-chloropyrimidine has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that it can selectively inhibit the growth of certain cancer cell lines, particularly those overexpressing specific kinases or receptors. The exact molecular targets and signaling pathways involved are still under investigation but hold significant promise for future therapeutic applications.
Recent Research Advancements
The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the potential applications of 4-[(benzyloxy)methyl]-6-chloropyrimidine. A notable study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of analogs derived from this compound. These analogs were designed to enhance specific biological activities while minimizing potential side effects.
The researchers found that certain structural modifications, such as the introduction of additional functional groups or changes in substitution patterns, could significantly improve the potency and selectivity of the compounds. These findings have opened up new avenues for optimizing 4-[(benzyloxy)methyl]-6-chloropyrimidine-based drugs for clinical use.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing compounds derived from 4-[(benzyloxy)methyl]-6-chloropyrimidine into clinical trials. Several pharmaceutical companies are currently investigating these compounds for their potential therapeutic benefits in treating viral infections and cancer.
Clinical trials are expected to provide valuable insights into the safety, efficacy, and pharmacokinetic properties of these compounds in human subjects. Successful outcomes from these trials could pave the way for new treatments that address unmet medical needs.
Conclusion
In summary, 4-[(benzyloxy)methyl]-6-chloropyrimidine (CAS No. 914802-11-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its potent biological activities, makes it an attractive candidate for further development. Ongoing research efforts aim to optimize its properties and explore its full therapeutic potential.
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